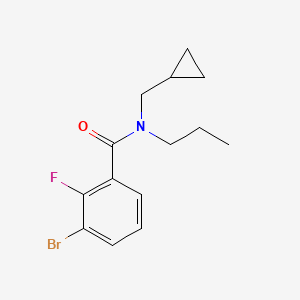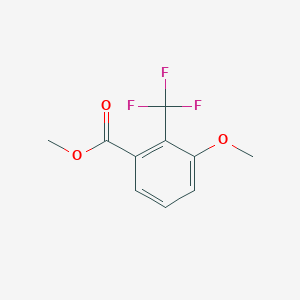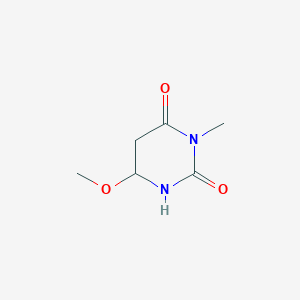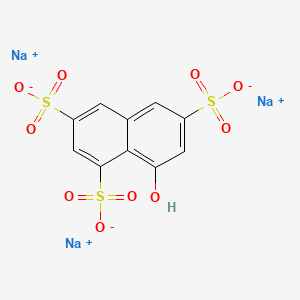![molecular formula C11H15NO2 B15092386 2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol](/img/structure/B15092386.png)
2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol is a chemical compound with the molecular formula C11H15NO2 It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydro-1-benzofuran-5-ylmethanol.
Amination: The hydroxyl group of the starting material is converted to an amine group through a reaction with an appropriate amine source under controlled conditions.
Ethanolamine Addition: The resulting intermediate is then reacted with ethanolamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Using batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization or chromatography for purification.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and other nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction may produce benzofuran alcohols.
Applications De Recherche Scientifique
2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in biological processes.
Modulating Receptors: Interacting with receptors to alter cellular signaling pathways.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1-benzofuran-5-ylmethanol: A precursor in the synthesis of the target compound.
1-Benzofuran-5-ylmethylamine: Another benzofuran derivative with similar structural features.
2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine: A related compound with a different substitution pattern.
Uniqueness
2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol is unique due to its specific substitution pattern and the presence of both amine and hydroxyl functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1-benzofuran-5-ylmethylamino)ethanol |
InChI |
InChI=1S/C11H15NO2/c13-5-4-12-8-9-1-2-11-10(7-9)3-6-14-11/h1-2,7,12-13H,3-6,8H2 |
Clé InChI |
KLFUHUINYPUPTP-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C1C=C(C=C2)CNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


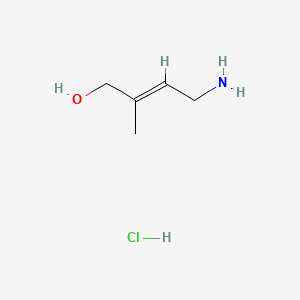
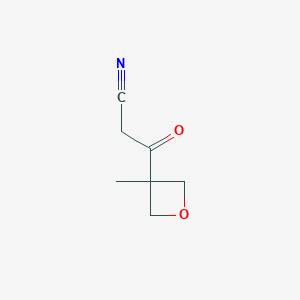
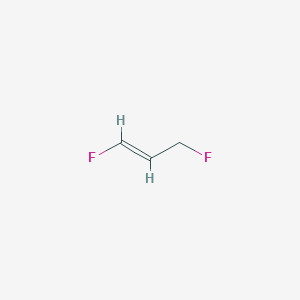
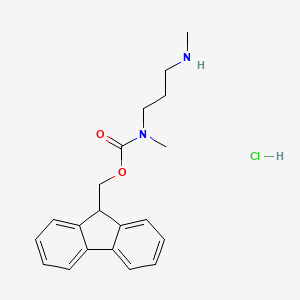
![tert-Butyl 4-[2-(4-hydroxyphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B15092336.png)
![1-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-2-ol](/img/structure/B15092341.png)
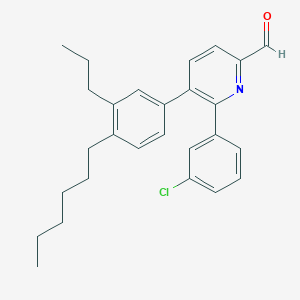
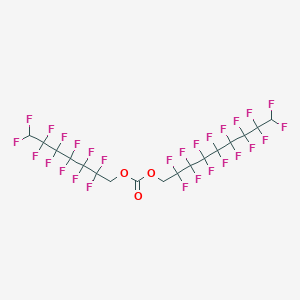
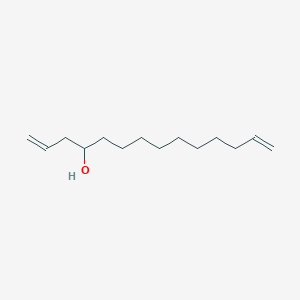
![[(4-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B15092365.png)
